

## Investigating the Pharmacokinetics of BMS-986260: A Technical Guide

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Compound of Interest		
Compound Name:	BMS-986260	
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Introduction

**BMS-986260** is a potent and selective, orally bioavailable small molecule inhibitor of the transforming growth factor-beta receptor 1 (TGF-βR1) kinase.[1][2][3] Developed as a potential immuno-oncology agent, its mechanism of action involves the inhibition of the TGF-β signaling pathway, which plays a critical role in tumor immune evasion.[1][2] Despite promising preclinical efficacy, the development of **BMS-986260** was terminated due to mechanism-based cardiovascular toxicity observed in rats. This guide provides an in-depth overview of the preclinical pharmacokinetics of **BMS-986260**, detailing its absorption, distribution, metabolism, and excretion (ADME) properties, the experimental protocols used for its evaluation, and its targeted signaling pathway. It is important to note that due to its discontinuation in the preclinical phase, no clinical pharmacokinetic data in humans is available.

### **Core Data Presentation**

The preclinical pharmacokinetic parameters of **BMS-986260** were evaluated in multiple species. The following tables summarize the key in vitro and in vivo findings.

## In Vitro ADME Profile of BMS-986260



Parameter	Mouse	Rat	Dog	Human
Liver Microsomal Stability (T1/2, min)	>120	>120	92	>120
Plasma Protein Binding (% Free Fraction)	12	10	13	10
Caco-2 Permeability (Papp, nm/s)	-	-	-	272
Caco-2 Efflux Ratio	-	-	-	2.5
CYP450 Inhibition (IC50, μΜ)	-	-	-	>20 (for 1A2, 2C8, 2C9, 2C19, 2D6, 3A4)

Data sourced from Velaparthi et al., 2020.[1]

## In Vivo Pharmacokinetic Parameters of BMS-986260



Parameter	Mouse	Rat	Dog
Dose (mg/kg)	5 (PO)	2 (PO)	2 (PO)
Cmax (µM)	4.3	2.1	1.8
Tmax (h)	2	1	2
AUC0-24h (μM·h)	35	11	14
Clearance (mL/min/kg)	2.4	3.0	2.3
Volume of Distribution (Vdss, L/kg)	1.1	1.4	4.5
Half-life (T1/2, h)	9.1	7.9	5.0
Oral Bioavailability (F, %)	100	100	93

Data sourced from Velaparthi et al., 2020.[1]

## **Experimental Protocols**

The following sections detail the methodologies employed in the key pharmacokinetic experiments for **BMS-986260**.

## In Vivo Pharmacokinetic Studies

Objective: To determine the pharmacokinetic profile of **BMS-986260** in preclinical species following oral administration.

#### Methodology:

- Animal Models: Male Balb/c mice, Sprague-Dawley rats, and Beagle dogs were used for these studies.[1]
- Dosing: A single oral dose of BMS-986260 was administered to each animal. The vehicle used for administration varied by species.[1]



- Blood Sampling: Serial blood samples were collected at predetermined time points postdosing.
- Sample Processing: Plasma was separated from the blood samples by centrifugation.
- Bioanalysis: The concentration of BMS-986260 in the plasma samples was quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
- Pharmacokinetic Analysis: The plasma concentration-time data were analyzed using noncompartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, clearance, volume of distribution, and half-life.

## **Liver Microsomal Stability Assay**

Objective: To assess the metabolic stability of **BMS-986260** in liver microsomes from different species.

#### Methodology:

- Test System: Liver microsomes from mice, rats, dogs, and humans were used.
- Incubation: BMS-986260 was incubated with the liver microsomes in the presence of NADPH (a cofactor for many metabolic enzymes) at 37°C.
- Time Points: Aliquots were taken at various time points (e.g., 0, 15, 30, 60, 120 minutes).
- Reaction Termination: The metabolic reaction in the aliquots was stopped by the addition of a quenching solvent (e.g., ice-cold acetonitrile).
- Analysis: The concentration of the remaining BMS-986260 at each time point was determined by LC-MS/MS.
- Data Analysis: The half-life (T1/2) of the compound was calculated from the rate of its disappearance over time.

## **Caco-2 Permeability Assay**

Objective: To evaluate the intestinal permeability and potential for active efflux of BMS-986260.



#### Methodology:

- Cell Model: Caco-2 cells, a human colon adenocarcinoma cell line that differentiates into a monolayer with characteristics of intestinal enterocytes, were cultured on semi-permeable filter supports.
- Transport Study: The transport of **BMS-986260** was measured in both directions across the Caco-2 cell monolayer: from the apical (A) to the basolateral (B) side (simulating absorption) and from the basolateral to the apical side (simulating efflux).
- Sample Analysis: The concentration of BMS-986260 in the donor and receiver compartments was quantified by LC-MS/MS.
- Permeability Calculation: The apparent permeability coefficient (Papp) was calculated for both directions.
- Efflux Ratio: The efflux ratio was determined by dividing the Papp (B to A) by the Papp (A to B). An efflux ratio greater than 2 is indicative of active efflux.

## Cytochrome P450 (CYP) Inhibition Assay

Objective: To assess the potential of BMS-986260 to inhibit major CYP450 enzymes.

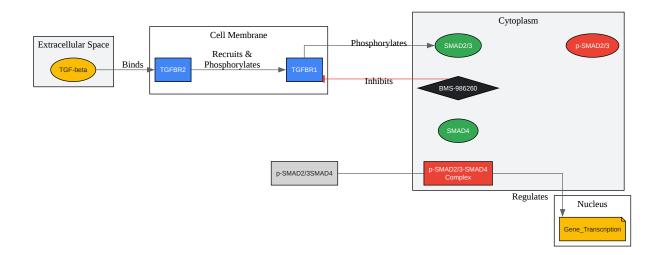
#### Methodology:

- Enzyme Source: Recombinant human CYP450 enzymes (CYP1A2, 2C8, 2C9, 2C19, 2D6, and 3A4) were used.
- Incubation: BMS-986260 was co-incubated with each CYP isoform and a specific probe substrate for that enzyme.
- Metabolite Quantification: The formation of the metabolite of the probe substrate was measured by LC-MS/MS.
- IC50 Determination: The concentration of **BMS-986260** that caused 50% inhibition of the enzyme activity (IC50) was determined by measuring the reduction in metabolite formation at various concentrations of the inhibitor.



# Mandatory Visualization TGF-β Signaling Pathway

**BMS-986260** is a selective inhibitor of the TGF- $\beta$ R1 kinase. The canonical TGF- $\beta$  signaling pathway is initiated by the binding of a TGF- $\beta$  ligand to the TGF- $\beta$  type II receptor (TGF $\beta$ RII), which then recruits and phosphorylates the TGF- $\beta$  type I receptor (TGF $\beta$ RI). This phosphorylation activates the kinase activity of TGF $\beta$ RI, leading to the phosphorylation of downstream signaling molecules, SMAD2 and SMAD3. The phosphorylated SMADs then form a complex with SMAD4, which translocates to the nucleus to regulate the transcription of target genes. **BMS-986260** inhibits the kinase activity of TGF $\beta$ RI, thereby blocking the phosphorylation of SMAD2/3 and subsequent downstream signaling.



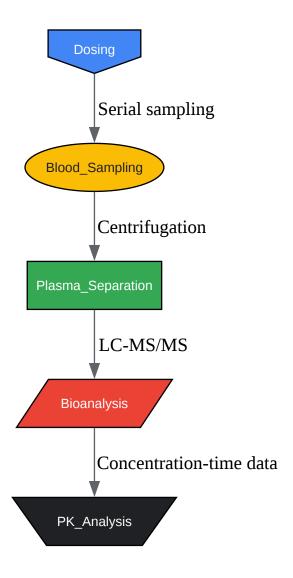
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Caption: TGF-β signaling pathway and the mechanism of action of **BMS-986260**.

# Experimental Workflow for In Vivo Pharmacokinetic Study

The following diagram illustrates the typical workflow for conducting an in vivo pharmacokinetic study to evaluate a compound like **BMS-986260**.



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Caption: Workflow for an in vivo pharmacokinetic study.



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### References

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